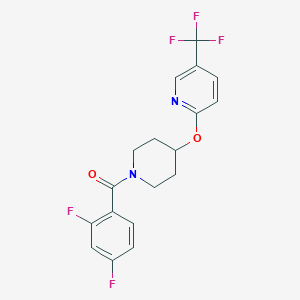
(2,4-ジフルオロフェニル)(4-((5-(トリフルオロメチル)ピリジン-2-イル)オキシ)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F5N2O2 and its molecular weight is 386.322. The purity is usually 95%.
BenchChem offers high-quality (2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光触媒と有機合成
抗菌の可能性
りん光 OLED(有機発光ダイオード)
要約すると、(2,4-ジフルオロフェニル)(4-((5-(トリフルオロメチル)ピリジン-2-イル)オキシ)ピペリジン-1-イル)メタノンは、光触媒から材料科学まで、さまざまな科学分野で可能性を秘めています。 その多面的用途は、研究と技術の進歩における重要性を強調しています . さらに詳しく知りたい場合や他に質問がある場合は、お気軽にお問い合わせください! 😊
生物活性
The compound (2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a difluorophenyl group and a trifluoromethyl-pyridine moiety linked through a piperidine ring, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Initial studies suggest that derivatives of piperidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neuroprotective Effects : Some studies have indicated that similar compounds can activate neuronal Kv7 channels, which are crucial for maintaining neuronal excitability and protecting against neurodegenerative diseases.
- Antimicrobial Properties : The presence of fluorinated groups often enhances the lipophilicity and membrane permeability of compounds, contributing to their antimicrobial efficacy.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased potency against cancer cells |
| Variation in piperidine substituents | Altered receptor binding affinity |
| Fluorination of phenyl ring | Enhanced lipophilicity and bioavailability |
Case Studies
-
Antitumor Efficacy :
A study reported that similar piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, making it a promising candidate for further development in oncology . -
Neuroprotective Mechanism :
Research highlighted the ability of related compounds to enhance Kv7 channel activity, leading to improved neuronal survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's . -
Antimicrobial Testing :
In vitro assays showed that this class of compounds exhibited activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties. The fluorinated groups were crucial for enhancing membrane penetration .
特性
IUPAC Name |
(2,4-difluorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O2/c19-12-2-3-14(15(20)9-12)17(26)25-7-5-13(6-8-25)27-16-4-1-11(10-24-16)18(21,22)23/h1-4,9-10,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVSNJRZMHDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














